molecular formula C9H17ClO B8353164 1-Chloro-5-isopropoxy-3-methyl-2-pentene

1-Chloro-5-isopropoxy-3-methyl-2-pentene

Cat. No.: B8353164
M. Wt: 176.68 g/mol
InChI Key: FWYQPBJVJNVVNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 1-Chloro-5-isopropoxy-3-methyl-2-pentene (hypothetical structure based on nomenclature) is an organochlorine derivative with an unsaturated alkene backbone, substituted with chlorine, isopropoxy, and methyl groups. The presence of chlorine and alkoxy groups may influence its solubility, stability, and toxicity compared to simpler alkenes.

Properties

Molecular Formula

C9H17ClO

Molecular Weight

176.68 g/mol

IUPAC Name

1-chloro-3-methyl-5-propan-2-yloxypent-2-ene

InChI

InChI=1S/C9H17ClO/c1-8(2)11-7-5-9(3)4-6-10/h4,8H,5-7H2,1-3H3

InChI Key

FWYQPBJVJNVVNS-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCC(=CCCl)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence primarily focuses on analogs like 1-chloro-5-methoxy-2-pentene (CAS 3577-82-0), which shares structural similarities but differs in substituents. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Property 1-Chloro-5-isopropoxy-3-methyl-2-pentene (Hypothetical) 1-Chloro-5-methoxy-2-pentene (CAS 3577-82-0)
Molecular Formula C₉H₁₅ClO C₆H₁₁ClO
Molecular Weight ~186.7 g/mol (calculated) 134.6 g/mol
Functional Groups Chloro, isopropoxy, methyl, alkene Chloro, methoxy, alkene
Boiling Point Estimated higher due to larger substituents Not reported in evidence
Solubility Likely low in water; moderate in organic solvents Assumed similar behavior
Reactivity Enhanced steric hindrance from isopropoxy/methyl groups Electrophilic alkene reactivity

Key Differences:

Substituent Effects: The isopropoxy group in the target compound introduces greater steric bulk compared to the methoxy group in 1-chloro-5-methoxy-2-pentene. This would reduce reaction rates in nucleophilic substitutions or cycloadditions .

Synthetic Utility: The methoxy analog (CAS 3577-82-0) is noted for versatility in organic synthesis, but the hypothetical compound’s larger substituents might limit its utility in sterically demanding reactions .

The hypothetical compound’s isopropoxy group could increase volatility, necessitating stricter handling protocols.

Research Findings and Limitations

  • Gaps in Evidence: No direct studies on 1-chloro-5-isopropoxy-3-methyl-2-pentene were found. Data for the methoxy analog (CAS 3577-82-0) suggest that alkoxy and chloro substituents synergistically modulate electronic and steric properties .
  • Theoretical Predictions : Computational modeling (e.g., DFT) could estimate the target compound’s reactivity, but experimental validation is required.

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